Valnemulin

描述

瓦尔内穆林是一种主要用于兽医的 плеуромутилины 类抗生素。它对动物中的一系列细菌感染有效,特别是猪。瓦尔内穆林以治疗猪痢疾、回肠炎、结肠炎和肺炎而闻名。 它也显示出在降低犊牛支原体感染的临床症状方面的功效 .

准备方法

化学反应分析

瓦尔内穆林会发生各种化学反应,包括:

氧化: mutilin 部分和侧链的羟基化,以及侧链硫上的氧化以形成 S-氧化物.

水解: 侧链中酰胺键的水解.

乙酰化: 侧链酰胺中的乙酰化.

常用试剂和条件: 这些反应通常涉及试剂,例如用于羟基化和乙酰化的氧化剂,以及用于水解的酸性或碱性条件。

科学研究应用

Veterinary Applications

Valnemulin is predominantly utilized in the treatment and prevention of bacterial diseases in swine and poultry. Its primary indications include:

- Swine Dysentery : this compound is effective against Brachyspira hyodysenteriae, the causative agent of swine dysentery, demonstrating significant antimicrobial activity with a minimum inhibitory concentration (MIC) of ≤0.125 µg/ml .

- Porcine Proliferative Enteropathy : It is also indicated for managing clinical signs associated with this condition caused by Lawsonia intracellularis.

- Respiratory Diseases : this compound shows high activity against various respiratory pathogens, including Mycoplasma hyopneumoniae, with an MIC of ≤0.008 µg/ml .

Synergistic Effects with Other Antibiotics

Recent studies have highlighted this compound's potential as a synergistic agent when combined with other antibiotics, particularly colistin. Research indicates that this compound enhances the effectiveness of colistin against multidrug-resistant (MDR) gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The combination therapy not only improves bacterial eradication rates but also reduces the likelihood of developing resistance .

Table 1: Synergistic Effects of this compound with Other Antibiotics

| Antibiotic | Pathogen | Synergistic Effect |

|---|---|---|

| Colistin | E. coli, Klebsiella | Enhanced bacterial clearance |

| Doxycycline | Acinetobacter baumannii | Improved efficacy |

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic efficacy:

- Absorption : Following oral administration in pigs, over 90% absorption is noted, with peak plasma concentrations achieved within 1-4 hours .

- Tissue Distribution : this compound is highly concentrated in tissues such as the lungs and liver, which is advantageous for targeting respiratory pathogens .

- Half-life : The plasma half-life ranges from 1 to 4.5 hours, allowing for effective dosing regimens.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (plasma concentration) | 1-4 hours post-administration |

| Half-life | 1 - 4.5 hours |

| Tissue Concentration | High in lungs and liver |

Research on Safety and Efficacy

This compound has been assessed for safety in mammalian cells, showing no cytotoxicity at concentrations up to 25 μg/ml . This safety profile supports its potential use in clinical settings beyond veterinary applications.

Case Studies and Clinical Trials

Numerous studies have been conducted to evaluate this compound's efficacy:

- A study demonstrated this compound's effectiveness against Mycoplasma gallisepticum in chickens, providing insights into its application beyond swine .

- Another investigation focused on the pharmacokinetic profiles of this compound administered via different routes (IV, IM, oral), emphasizing its versatility in treatment protocols .

作用机制

瓦尔内穆林通过抑制细菌蛋白质合成发挥作用。它与细菌核糖体的肽酰转移酶中心结合,阻止转移 RNA 结合以进行肽转移。 这种抑制破坏了蛋白质合成,导致细菌细胞死亡 .

相似化合物的比较

瓦尔内穆林是 плеуромутилины 类抗生素的一部分,其中包括类似的化合物,如替米考星和雷帕霉素。

替米考星: 与瓦尔内穆林类似,替米考星用于兽医中,并具有类似的作用机制.

雷帕霉素: 该化合物用于人类治疗皮肤感染的局部用药.

结论

瓦尔内穆林是一种用途广泛的 плеуромутилины 类抗生素,在兽医中具有重要应用。其独特的化学结构和作用机制使其成为治疗动物细菌感染的宝贵化合物。瓦尔内穆林及其衍生物的持续研究和开发不断增强其功效和稳定性,使其成为兽医抗生素领域的重要组成部分。

生物活性

Valnemulin is a semisynthetic antibiotic belonging to the pleuromutilin class, primarily used in veterinary medicine for the treatment of bacterial infections in pigs and rabbits. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, antimicrobial spectrum, mechanisms of action, resistance development, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is derived from pleuromutilin and exhibits a unique mechanism of action by inhibiting protein synthesis in bacteria.

- Approved Uses : It is indicated for treating swine dysentery, porcine proliferative enteropathy (ileitis), and other bacterial infections in pigs, as well as reducing mortality in rabbits during outbreaks of epizootic rabbit enteropathy (ERE) .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : High absorption rates have been reported, with over 90% absorption following oral administration in pigs .

- Bioavailability : Studies indicate bioavailability rates ranging from 52.6% to 74.4% in broiler chickens and approximately 59% in pigs .

- Distribution : this compound is highly concentrated in tissues, particularly in the lungs and liver, compared to plasma levels .

- Metabolism : In vivo studies have identified over 75 metabolites across various species, with key metabolic pathways involving hydroxylation and oxidation .

Antimicrobial Spectrum

This compound exhibits broad-spectrum activity against several pathogens:

- Effective Against :

| Bacteria | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Mycoplasma hyopneumoniae | ≤0.0009 | 0.0025 | 0.005 |

| Brachyspira hyodysenteriae | ≤0.125 | 0.025 | <2.0 |

| Brachyspira pilosicoli | ≤0.125 | 0.0156 | <2.0 |

| Clostridium perfringens | 0.031–64 | 0.125 | 0.5 |

This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome's 23S rRNA, effectively blocking the initiation of protein synthesis . This action is crucial for its antibacterial efficacy.

Resistance Development

Resistance to this compound has been observed but is relatively limited compared to other antibiotics:

- Mechanisms of Resistance : Resistance primarily arises due to mutations at the binding site on ribosomal RNA .

- Studies on Resistance : Research indicates that this compound-resistant strains can develop through selective pressure; however, resistance rates remain low among target pathogens like M. hyopneumoniae and L. intracellularis .

Case Studies and Research Findings

- In Vitro Studies : A study highlighted this compound's efficacy against methicillin-resistant Staphylococcus aureus and other resistant strains, showcasing its potential beyond veterinary applications .

- In Vivo Studies : Research demonstrated that this compound effectively reduced inflammation induced by lipopolysaccharides (LPS) in mouse models of acute lung injury, suggesting possible therapeutic applications beyond traditional veterinary use .

- Resistance Monitoring : Ongoing surveillance studies are essential to monitor the emergence of resistance, especially given the widespread use of this compound in livestock.

属性

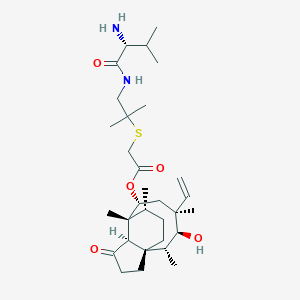

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20+,22-,24-,25+,26+,29-,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYYNOVSVPBRGV-MVNKZKPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046751 | |

| Record name | Valnemulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101312-92-9 | |

| Record name | Valnemulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101312-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valnemulin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101312929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valnemulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALNEMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AHC415BQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。